
Carubicin
Descripción general
Descripción
Mecanismo De Acción
La carubicina ejerce sus efectos principalmente a través de la intercalación de ADN y la inhibición de la topoisomerasa II. Al intercalarse en el ADN, la carubicina interrumpe los procesos de replicación y transcripción, lo que lleva al arresto del ciclo celular y la apoptosis. También inhibe la topoisomerasa II, una enzima crucial para la replicación y reparación del ADN, lo que contribuye aún más a su actividad antineoplásica .
Análisis Bioquímico
Biochemical Properties
Carminomycin interacts with various enzymes and proteins in biochemical reactions. This interaction is crucial in the biosynthesis of daunomycin, an anthracycline antibiotic .
Cellular Effects
Carminomycin has been shown to have profound effects on various types of cells, particularly cancer cells. For instance, it has been found to be more potent than Adriamycin against mouse L1210 leukemia . It also induces apoptosis in clear cell renal carcinoma cells by a mechanism independent of p53 or hypoxia-inducible factor 2 .
Molecular Mechanism
Carminomycin exerts its effects at the molecular level through several mechanisms. It has been found to function as a free radical carrier, interacting with mammalian microsomes . Furthermore, it has been suggested that the DNA-binding and nucleic acid synthesis-inhibitory effects of carminomycin do not correlate with its antitumor action, suggesting the importance of other subcellular targets .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Carminomycin in laboratory settings are limited, it’s known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Transport and Distribution
Carminomycin is transported and distributed within cells and tissues. One study found that P-glycoprotein (P-gp) sequesters Carminomycin within the Golgi complex in clear cell renal carcinoma cells .
Subcellular Localization
Carminomycin has been found to target the Golgi complex in clear cell renal carcinoma cells . This subcellular localization is crucial for its antiproliferative effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La carubicina se sintetiza a través de una serie de reacciones químicas complejas. La síntesis normalmente implica la acetilación de una estructura de quinona tetracíclica, seguida de la glicosilación con un azúcar desoxi .
Métodos de producción industrial: La producción industrial de carubicina implica procesos de fermentación utilizando Actinomadura carminata. La bacteria se cultiva en condiciones específicas para producir el compuesto, que luego se extrae y purifica mediante diversas técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: La carubicina sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: La carubicina se puede oxidar para formar varios derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la carubicina en derivados de hidroquinona.
Sustitución: La carubicina puede sufrir reacciones de sustitución, particularmente en los grupos amino e hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y alcoholes.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados de antraciclina sustituidos.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:
- Treatment of Various Cancers : this compound has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .
- Combination Therapy : Research has focused on the synergistic effects of this compound when used with other chemotherapeutic agents. Studies indicate that combining this compound with drugs like cisplatin can enhance treatment efficacy while reducing side effects .
- Drug Resistance Studies : this compound is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with this compound .
- Synergistic Effects : Research published in Cancers demonstrated that combining this compound with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.
- Resistance Mechanisms : A comprehensive review highlighted how this compound is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .
Comparative Analysis with Other Anthracyclines
This compound shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.
Compound | Mechanism of Action | Efficacy Against Tumors | Common Side Effects |
---|---|---|---|
This compound | DNA intercalation, Topo II inhibition | Effective against lung cancer, head and neck cancers | Myelosuppression, gastrointestinal intolerance |
Doxorubicin | DNA intercalation, Topo II inhibition | Broad-spectrum antitumor activity | Cardiotoxicity, myelosuppression |
Daunorubicin | DNA intercalation, Topo II inhibition | Effective against leukemia | Cardiotoxicity, myelosuppression |
Comparación Con Compuestos Similares
La carubicina es similar a otras antraciclinas como la doxorrubicina, la daunorrubicina y la idarrubicina. Es única en su patrón específico de glicosilación y su potente actividad contra ciertas líneas celulares cancerosas. Los compuestos similares incluyen:
Doxorrubicina: Otra antraciclina con actividad antineoplásica de amplio espectro.
Daunorrubicina: Similar en estructura pero utilizada principalmente para tratar la leucemia.
Idarrubicina: Conocida por su mayor lipofilia y capacidad para penetrar las membranas celulares.
La glicosilación única y la potente actividad de la carubicina contra tipos específicos de cáncer la convierten en un compuesto valioso en la investigación y terapia del cáncer.
Actividad Biológica
Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.
This compound exerts its biological activity through several mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of this compound in different cancer types. Below is a summary of significant findings from clinical trials:
Comparative Analysis with Other Anthracyclines
This compound's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:
Compound | IC50 (mM) | Major Toxicities | Efficacy in Hematological Cancers |
---|---|---|---|
This compound | < 0.12 | Less gastrointestinal toxicity; moderate leukopenia | Effective but less than doxorubicin |
Doxorubicin | 0.18 | Significant cardiotoxicity; high leukopenia rates | Highly effective across multiple cancers |
Daunorubicin | 0.15 | Similar to doxorubicin; high incidence of nausea | Effective primarily in acute leukemias |
Case Studies and Research Findings
- Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that this compound had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .
- In Vitro Efficacy : Research indicated that this compound derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .
- Toxicity Profile : Clinical observations noted that while this compound shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .
Propiedades
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860621 | |
Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.